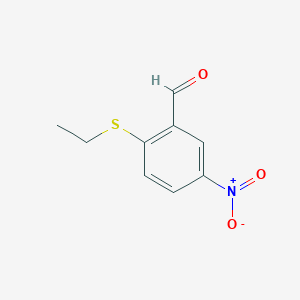

2-(Ethylsulfanyl)-5-nitrobenzaldehyde

Übersicht

Beschreibung

2-(Ethylsulfanyl)-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H9NO3S. It is a colorless solid that is soluble in organic solvents. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Photochemical Properties and Actinometry

2-Nitrobenzaldehyde (2NB), closely related to 2-(Ethylsulfanyl)-5-nitrobenzaldehyde, has been studied for its photochemical properties and is a convenient, photochemically sensitive, and thermally robust actinometer. It has been used in solution and ice experiments in the laboratory to measure light absorbance and photochemical properties. The research shows that the molar absorptivities of 2NB are weakly dependent upon temperature, and the quantum yield is independent of temperature in water. It also indicates that the photochemistry of 2NB in/on water ice is the same as in liquid water, suggesting its utility in various environmental and chemical studies (Galbavy, Ram, & Anastasio, 2010).

Sulfhydryl Group Detection

2-Nitrobenzaldehyde has been utilized in the context of detecting sulfhydryl groups in biological materials. A study demonstrated its usefulness in various biological applications, providing insights into the chemical interactions with blood, which may have implications for biochemical and medical research (Ellman, 1959).

Synthesis of Pharmaceuticals

2-Nitrobenzaldehyde derivatives are used as precursors in the production of 1,4-dihydropyridine derivatives, which have practical applications as pharmaceuticals in the line of calcium channel blockers. Research in this area focuses on the catalytic condensation of benzaldehyde and substituted benzaldehydes, including 2-nitrobenzaldehyde, to create these medically relevant compounds (Perozo-Rondón et al., 2006).

Chemical Synthesis and Catalysis

The synthesis of dihydropyridines and other chemical structures involving 2-nitrobenzaldehyde derivatives has been explored. These reactions are significant in the field of synthetic chemistry and offer potential routes for creating a variety of chemical compounds. The research in this area provides insight into the chemical reactivity and potential applications of these compounds (Ángeles et al., 2001).

Photooxidation and Material Protection

Studies have indicated that 2-nitrobenzaldehyde effectively blocks singlet oxygen generation, offering protection against photooxidation and photodegradation. This finding is significant for developing protective measures for materials and substances exposed to light, with potential applications in various industrial and scientific fields (Hajimohammadi, Sereshk, Schwarzinger, & Knör, 2018).

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIVVWYUIJDPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

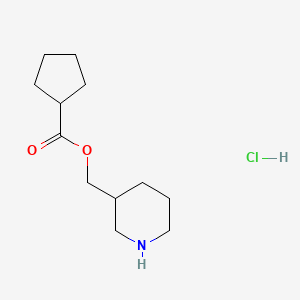

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)

![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)

![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)

![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)

![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)

![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)

![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)

![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)

![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)

![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)